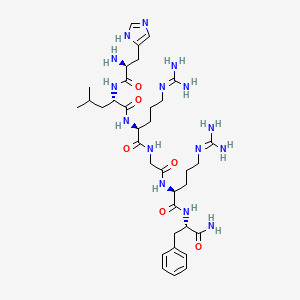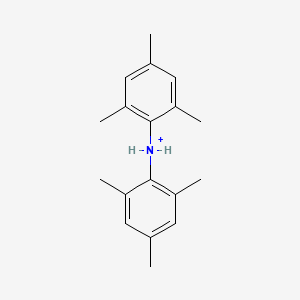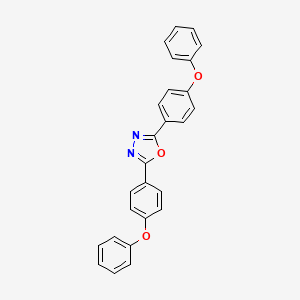![molecular formula C18H21ClN2O B12553020 Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]- CAS No. 142245-64-5](/img/structure/B12553020.png)
Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazina, 1-[(4-clorofenil)(4-metoxifenil)metil]- es un compuesto que pertenece a la familia de la piperazina, conocida por sus diversas actividades biológicas y farmacéuticas. Este compuesto se caracteriza por la presencia de un anillo de piperazina sustituido con un grupo 4-clorofenil y un grupo 4-metoxifenil. Los derivados de piperazina se utilizan ampliamente en la química medicinal debido a sus propiedades farmacológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de derivados de piperazina, incluyendo Piperazina, 1-[(4-clorofenil)(4-metoxifenil)metil]-, se puede lograr a través de diversos métodos. Un enfoque común implica la ciclización de derivados de 1,2-diamina con sales de sulfonio. Por ejemplo, la reacción entre N,N’-bisnosil diamina y triflato de difenilvinilsulfonio en presencia de DBU conduce a la formación de piperazinas protegidas . Otro método incluye la adición aza-Michael entre diaminas protegidas y sales de sulfonio generadas in situ .
Métodos de producción industrial
La producción industrial de derivados de piperazina a menudo implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Piperazina, 1-[(4-clorofenil)(4-metoxifenil)metil]- experimenta diversas reacciones químicas, que incluyen:
Reducción: Esta reacción implica la eliminación de oxígeno o la adición de hidrógeno, típicamente utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional con otro, a menudo utilizando nucleófilos o electrófilos bajo condiciones específicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos y electrófilos. Las condiciones de reacción varían según la transformación deseada, pero a menudo implican temperaturas controladas, solventes y catalizadores para lograr resultados óptimos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de la transformación específica que se está llevando a cabo. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir productos desclorados o desmetoxilados. Las reacciones de sustitución pueden introducir nuevos grupos funcionales, lo que lleva a una variedad de derivados de piperazina sustituidos.
Aplicaciones Científicas De Investigación
Piperazina, 1-[(4-clorofenil)(4-metoxifenil)metil]- tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: Estudiado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de otros compuestos de relevancia industrial.
Mecanismo De Acción
El mecanismo de acción de Piperazina, 1-[(4-clorofenil)(4-metoxifenil)metil]- implica su interacción con objetivos moleculares y vías específicas. Los derivados de piperazina se conocen por actuar como agonistas del receptor GABA, uniéndose directamente a los receptores GABA de la membrana muscular y causando hiperpolarización de las terminaciones nerviosas . Esto da como resultado una parálisis flácida de ciertos organismos, lo que lo hace útil en tratamientos antiparasitarios.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares a Piperazina, 1-[(4-clorofenil)(4-metoxifenil)metil]- incluyen:
- 1-(4-Clorofenil)piperazina
- 1-(4-Metoxifenil)piperazina
- 1-(4-Nitrofenil)piperazina
- 1-(3-Clorofenil)piperazina
Unicidad
Piperazina, 1-[(4-clorofenil)(4-metoxifenil)metil]- es único debido a la presencia de ambos grupos 4-clorofenil y 4-metoxifenil, que pueden conferir propiedades farmacológicas distintas en comparación con otros derivados de piperazina. Su patrón de sustitución específico puede influir en su actividad biológica, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Número CAS |
142245-64-5 |
|---|---|
Fórmula molecular |
C18H21ClN2O |
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)-(4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21ClN2O/c1-22-17-8-4-15(5-9-17)18(21-12-10-20-11-13-21)14-2-6-16(19)7-3-14/h2-9,18,20H,10-13H2,1H3 |
Clave InChI |
WQYALBMWJNGHIB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
![5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B12552947.png)

![1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione](/img/structure/B12552970.png)


silane](/img/structure/B12552985.png)


![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
![6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B12553012.png)
![6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one](/img/structure/B12553024.png)
![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]-](/img/structure/B12553029.png)
